molecular formula C13H15NO2S B120241 TG003 CAS No. 300801-52-9

TG003

Cat. No.: B120241
CAS No.: 300801-52-9
M. Wt: 249.33 g/mol
InChI Key: BGVLELSCIHASRV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .

Metabolic Pathways

Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .

Transport and Distribution

Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .

Subcellular Localization

In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .

Properties

IUPAC Name

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017396
Record name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300801-52-9
Record name 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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